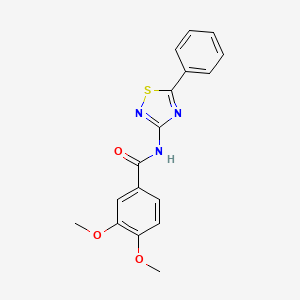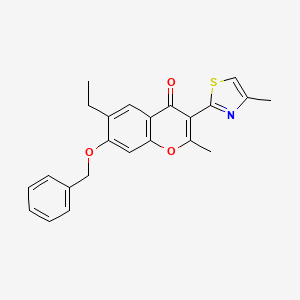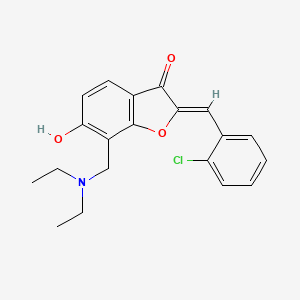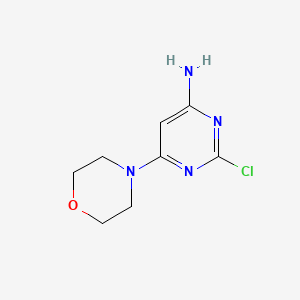
3,4-dimethoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dimethoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide , also known as DMPEA , belongs to the phenethylamine class of compounds. It serves as an analogue of the major human neurotransmitter dopamine, where the 3- and 4-position hydroxy groups have been replaced with methoxy groups. Notably, it shares structural similarities with mescaline, specifically 3,4,5-trimethoxyphenethylamine .
Synthesis Analysis
Early syntheses of DMPEA involved multi-step sequences. One such method, reported by Pictet and Finkelstein, started from vanillin and proceeded through several intermediates to yield DMPEA. A shorter synthesis was later proposed by Shulgin and Shulgin . These synthetic routes provide access to this compound for research purposes.
Molecular Structure Analysis
The molecular formula of DMPEA is C₁₀H₁₅NO₂ , with a molar mass of approximately 181.23 g/mol . Its IUPAC name is 2-(3,4-dimethoxyphenyl)ethan-1-amine . The methoxy groups at positions 3 and 4 on the phenyl ring contribute to its distinctive structure .
Chemical Reactions Analysis
DMPEA exhibits some activity as a monoamine oxidase inhibitor (MAOI). This property may have implications for its potential therapeutic applications .
Applications De Recherche Scientifique
Antimicrobial and Anticancer Properties
Compounds incorporating the 3,4-dimethoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide scaffold have been synthesized and evaluated for their antimicrobial and anticancer activities. For instance, a study demonstrates the synthesis and biological evaluation of derivatives showing promising activity against a range of human cancer cell lines, highlighting the potential of these compounds as therapeutic agents (Talupur, Satheesh, & Chandrasekhar, 2021). Another research effort details the creation of Schiff’s bases containing thiadiazole scaffolds and benzamide groups, which exhibited notable anticancer activity, further emphasizing the structural versatility and biological efficacy of these molecules (Tiwari et al., 2017).
Synthesis and Characterization
The synthetic strategies for these compounds often involve multi-step reactions, offering insights into the manipulation of molecular frameworks for the development of bioactive molecules. The synthesis of related compounds involves condensation reactions, showcasing the chemical adaptability of the benzamide and thiadiazole moieties for generating compounds with targeted biological activities. These synthetic methodologies not only contribute to the chemical literature but also provide a foundation for the development of novel therapeutic agents (Bikobo et al., 2017).
Biological Evaluation and Molecular Docking Studies
The evaluation of these compounds extends beyond traditional biological assays, incorporating molecular docking studies to elucidate their mechanism of action at the molecular level. Such studies offer a glimpse into how these compounds interact with biological targets, providing a basis for the rational design of more potent and selective agents. This approach not only highlights the potential of these compounds in drug discovery but also underscores the importance of computational methods in modern pharmaceutical research (Ravinaik et al., 2021).
Photophysical Properties
The photophysical properties of N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives have been explored, demonstrating their utility in the development of novel fluorescent materials. These properties are critical for applications in bioimaging and sensors, where the ability to track and monitor biological processes in real-time is essential (Zhang et al., 2017).
Propriétés
IUPAC Name |
3,4-dimethoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-22-13-9-8-12(10-14(13)23-2)15(21)18-17-19-16(24-20-17)11-6-4-3-5-7-11/h3-10H,1-2H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGBHSLORZMKHMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NSC(=N2)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide](/img/structure/B2844357.png)


![3,9-Dimethyl-1,7-bis(2-phenylethyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2844361.png)

![5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-1-benzothiophene-2-carboxylic acid](/img/structure/B2844364.png)
![N-(2,4-difluorophenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2844365.png)



![2-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2844369.png)
![2-[3-(Dimethylamino)piperidin-1-yl]-5-fluoro-N-methylpyrimidin-4-amine](/img/structure/B2844370.png)
![(3Z)-1-[(2,4-dichlorophenyl)methyl]-3-methoxyiminoindol-2-one](/img/structure/B2844371.png)
![(5-Chlorothiophen-2-yl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2844377.png)